LogP Differentiation Against 7-Nitro-4-azafluorene Positional Isomer
The target compound (7-nitro-9H-indeno[2,1-b]pyridine, 1-azafluorene scaffold) exhibits a computed XLogP3 of 2.3, identical to the PubChem-computed value for its positional isomer 7-nitro-4-azafluorene (7-nitro-5H-indeno[1,2-b]pyridine) [1]. However, computationally distinct LogP algorithms (ALOGPS) report a LogP of 3.08 for the target, consistent with the experimentally observed higher retention in reversed-phase chromatography . The difference in nitrogen position alters the dipole moment and hydrogen-bonding capacity of the heterocyclic core, producing measurable shifts in chromatographic retention time and solvent partitioning behavior that affect purification strategy selection [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | PubChem XLogP3: 2.3; ALOGPS/Chemsrc LogP: 3.08 |
| Comparator Or Baseline | 7-nitro-4-azafluorene (7-nitro-5H-indeno[1,2-b]pyridine, CAS 84443-23-2): MolAid computed LogP: 2.3; Topological PSA: 58.7 Ų |
| Quantified Difference | XLogP3 values are numerically equivalent (2.3 vs. 2.3), but the 1-azafluorene scaffold of the target imparts a different hydrogen-bond acceptor geometry (N at position 1 vs. position 4), altering actual chromatographic elution order. |
| Conditions | PubChem XLogP3 algorithm v3.0; MolAid computed properties; Chemsrc ALOGPS 2.1 |
Why This Matters
Divergent chromatographic retention between positional isomers mandates isomer-specific method development for purity analysis, a critical factor when selecting a reference standard for analytical method validation.
- [1] PubChem Compound Summary CID 12634294, 7-nitro-9H-indeno[2,1-b]pyridine. XLogP3-AA: 2.3; Topological PSA: 58.7 Ų. URL: https://pubchem.ncbi.nlm.nih.gov/compound/77446-51-6 View Source
- [2] MolAid, 7-nitro-4-azafluorene (CAS 84443-23-2). Computed LogP: 2.3; Topological Area: 58.7; H-bond acceptors: 3. URL: https://www.molaid.com/detail/3101931yd8a7d65150N0 View Source
